Certified Purity and Identity Assurance via USP PAI Program vs. Non-Pharmacopeial Commercial Sources
Ezetimibe 3-Fluoro Impurity (CAS 1700622-06-5) is supplied as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A07050, indicating it has been manufactured and characterized under a quality system distinct from non-certified commercial catalog chemicals . While an exact purity percentage is not publicly listed on the store page, the PAI designation guarantees a characterized batch with a specific valid use date and a Product Information Sheet documenting lot-specific analytical results . In contrast, generic commercial sources such as BOC Sciences simply list it as 'an impurity of Ezetimibe' with no traceable certification to a pharmacopeial body .
| Evidence Dimension | Certification Level and Traceability |
|---|---|
| Target Compound Data | USP Pharmaceutical Analytical Impurity (PAI) status with lot-specific Product Information Sheet; Catalog No. 1A07050 . |
| Comparator Or Baseline | Generic commercial chemical from BOC Sciences; listed as 'an impurity of Ezetimibe' without a pharmacopeial certification . |
| Quantified Difference | Qualitative but decisive: presence vs. absence of traceable Pharmacopeial certification. |
| Conditions | Comparison based on public facing product documentation and status. |
Why This Matters
For ANDA and NDA submissions, a USP-recognized impurity standard provides a level of regulatory acceptance and traceability that generic catalog chemicals cannot, reducing the risk of analytical data rejection during review.
